Amino-PEG3-SS-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

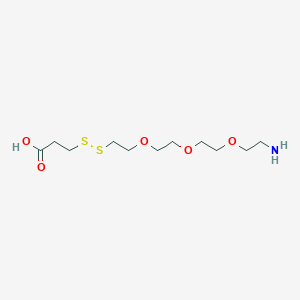

Amino-PEG3-SS-acid is a versatile, bifunctional linker featuring an amine group, a polyethylene glycol (PEG) spacer, and a cleavable disulfide bond connected to a carboxylic acid moiety . The PEG segment improves solubility and biocompatibility, while the disulfide bond imparts redox sensitivity, enabling controlled release under reducing conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG3-SS-acid is synthesized through a series of chemical reactions involving the introduction of an amine group, a PEG spacer, and a disulfide bond. The process typically involves the following steps:

PEGylation: The PEG spacer is introduced to enhance solubility and biocompatibility.

Disulfide Bond Formation: The disulfide bond is introduced to impart redox sensitivity.

Amine Group Introduction: The amine group is added to facilitate conjugation with other molecules.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG3-SS-acid undergoes various chemical reactions, including:

Oxidation and Reduction: The disulfide bond can be cleaved under reducing conditions, releasing the attached molecules.

Substitution: The amine group can react with carboxylic acids to form stable amide bonds.

Common Reagents and Conditions

Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.

Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used for amide bond formation.

Major Products Formed

The major products formed from these reactions include cleaved PEG linkers and conjugated molecules, which can be used in various applications such as drug delivery and bioconjugation .

Scientific Research Applications

Amino-PEG3-SS-acid has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Facilitates the attachment of biomolecules for studying biological processes.

Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: Used in the production of biocompatible materials and drug delivery systems.

Mechanism of Action

Amino-PEG3-SS-acid exerts its effects through the following mechanisms:

Redox Sensitivity: The disulfide bond is cleaved under reducing conditions, releasing the attached molecules.

Conjugation: The amine group facilitates the attachment of various molecules, enhancing their solubility and biocompatibility.

Targeted Delivery: In ADCs, the compound ensures enhanced tumor specificity and reduced systemic toxicity by releasing cytotoxic agents in targeted cells.

Comparison with Similar Compounds

Similar Compounds

Amino-PEG3-acid: Contains an amine group and a PEG spacer but lacks the cleavable disulfide bond.

Amino-PEG2-SS-acid: Similar structure but with a shorter PEG spacer.

Amino-PEG4-SS-acid: Similar structure but with a longer PEG spacer.

Uniqueness

Amino-PEG3-SS-acid is unique due to its combination of an amine group, a PEG spacer, and a cleavable disulfide bond, which provides enhanced solubility, biocompatibility, and redox sensitivity . This makes it particularly suitable for applications requiring controlled release and targeted delivery .

Biological Activity

Amino-PEG3-SS-acid is a bifunctional linker that plays a significant role in bioconjugation, particularly in the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs). This compound features an amine group, a polyethylene glycol (PEG) spacer, and a cleavable disulfide bond connected to a carboxylic acid moiety. Its unique structure enhances solubility, biocompatibility, and redox sensitivity, making it a valuable tool in pharmaceutical research.

Overview of this compound

Chemical Structure and Properties:

- Molecular Weight: 313.4 g/mol

- Purity: 95%

- Functional Groups: Amino group, carboxylic acid, and disulfide bond

- PEG Chain Length: 3 units

The PEG segment improves the solubility of the compound and reduces immunogenicity by providing a hydrophilic shield. The disulfide bond allows for controlled release of therapeutic agents under reducing conditions prevalent in tumor microenvironments .

This compound facilitates the attachment of cytotoxic agents to antibodies, enhancing tumor specificity while minimizing systemic toxicity. This is achieved through the following mechanisms:

- Targeted Drug Delivery:

- Controlled Release:

Biological Activity and Efficacy

Case Studies:

Several studies have demonstrated the effectiveness of this compound in various applications:

- Antibody-Drug Conjugates (ADCs): Research has shown that ADCs utilizing this compound exhibit enhanced cytotoxicity against target cells compared to traditional drug delivery methods. For instance, polySia-directed ADCs showed potent target-dependent cytotoxicity against polySia-positive tumor cells in vitro .

- Nanoparticle Formulations: PEGylation strategies incorporating this compound have been shown to significantly enhance the circulation time of nanoparticles in vivo, thereby increasing their therapeutic index .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other PEG linkers:

| Property | This compound | PEG2000 | PEG5000 |

|---|---|---|---|

| Molecular Weight | 313.4 g/mol | 2000 g/mol | 5000 g/mol |

| Solubility | High | Moderate | High |

| Immunogenicity | Low | Very Low | Low |

| Controlled Release | Yes (disulfide) | No | No |

| Application | ADCs | General drug delivery | General drug delivery |

Research Findings

-

Efficacy in Tumor Targeting:

Studies indicate that ADCs constructed with this compound demonstrate improved tumor targeting capabilities due to the linker’s ability to facilitate specific binding to target antigens on cancer cells . -

Impact on Pharmacokinetics:

The incorporation of PEG linkers like this compound significantly alters the pharmacokinetic profiles of drugs, leading to prolonged circulation times and reduced clearance rates from systemic circulation .

Properties

Molecular Formula |

C11H23NO5S2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoic acid |

InChI |

InChI=1S/C11H23NO5S2/c12-2-3-15-4-5-16-6-7-17-8-10-19-18-9-1-11(13)14/h1-10,12H2,(H,13,14) |

InChI Key |

DWPFYPKZFYFXHE-UHFFFAOYSA-N |

Canonical SMILES |

C(CSSCCOCCOCCOCCN)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.